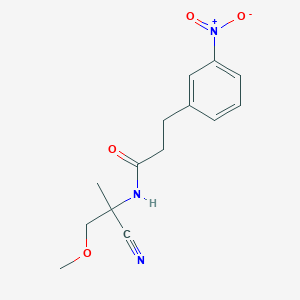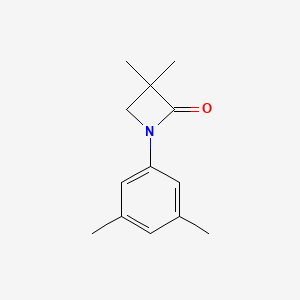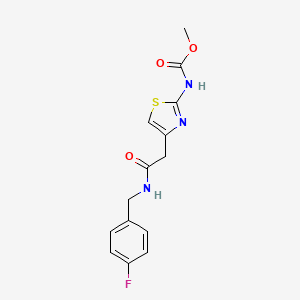
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide" is a derivative of benzothiazole, which is a heterocyclic compound with a wide range of biological activities. Benzothiazole derivatives have been extensively studied due to their potential therapeutic applications, including antimicrobial, antituberculosis, and anticancer properties. The compound is likely to possess similar biological activities due to the presence of the benzothiazole moiety and other functional groups that may enhance its activity.
Synthesis Analysis
The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole ring followed by various substitution reactions to introduce different functional groups. In the provided papers, the synthesis of related compounds involves the reaction of amino-substituted benzothiazoles with different reagents to introduce sulfonyl and amide groups, which are key functional groups in the target compound . The synthesis process often requires the use of catalysts such as Cu-powder and K2CO3, and solvents like pyridine and acetic anhydride to facilitate the reactions .
Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole ring, which is a fused ring system containing both sulfur and nitrogen atoms. This ring system is responsible for the compound's biological activity. The substitution of different groups at various positions on the benzothiazole ring can significantly affect the compound's binding affinity to biological targets, as seen in molecular docking studies . The presence of sulfonyl and amide groups in the target compound is likely to influence its molecular interactions and biological efficacy.
Chemical Reactions Analysis
Benzothiazole derivatives can undergo various chemical reactions, including condensation, substitution, and reduction, to yield a wide range of products with different biological activities . The introduction of sulfonyl and amide groups typically involves electrophilic substitution reactions, where an electrophilic species such as an acid chloride reacts with an amino group on the benzothiazole ring. These reactions are often facilitated by the formation of electrophilic complexes and the use of bases to remove by-products like HCl .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives, including the target compound, are influenced by the nature and position of the substituents on the benzothiazole ring. These properties include solubility, melting point, and stability, which are important for the compound's biological activity and pharmacokinetic profile. The antimicrobial and anticancer activities of these compounds are often evaluated using in vitro assays to determine their efficacy against various bacterial, fungal, and cancer cell lines . The ADME (absorption, distribution, metabolism, and excretion) parameters are also crucial for understanding the pharmacological potential of these compounds .
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide has been explored in pharmacological research for its potential in treating various diseases. A study focused on the development of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, which are significant in cancer research, explored analogues of benzothiazole for improved metabolic stability (Stec et al., 2011).
Antimicrobial Studies
Research on the antimicrobial properties of benzothiazole derivatives has been conducted, where compounds like N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide have been synthesized and evaluated for their efficacy against various bacterial and fungal strains (Patel & Agravat, 2007).
Synthesis and Biological Evaluation
The synthesis and evaluation of the biological activity of benzothiazole derivatives have been a focus of several studies. This includes evaluating their antibacterial, antituberculosis, and antifungal efficacy (Acharya et al., 2020).
Anticancer Potential
Compounds containing benzothiazole structures have been investigated for their anticancer activities. Studies have synthesized various derivatives and evaluated their in vitro anticancer activity against different human tumor cell lines, providing insight into their potential as therapeutic agents (Ghule et al., 2013).
Photovoltaic and Optical Studies
The properties of benzothiazole derivatives have also been explored in the context of their photochemical and thermochemical properties, as well as their potential use in dye-sensitized solar cells. This research contributes to understanding the broader applications of these compounds in materials science (Mary et al., 2020).
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar molecular structures
Mode of Action
Based on its chemical structure, it may form hydrogen bonds or other types of interactions with its targets, leading to changes in their function . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Given the compound’s structure, it may be involved in pathways related to the metabolism or processing of similar compounds . The downstream effects of these pathways would depend on the specific roles of the targets and the changes induced by the compound.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well characterized. These properties would determine the compound’s bioavailability, or the extent and rate at which it reaches its targets. Factors influencing these properties could include the compound’s chemical structure, the route of administration, and the patient’s physiological characteristics .
Result of Action
The molecular and cellular effects of this compound’s action are not well documented. These effects would depend on the specific targets and pathways involved, as well as the changes induced by the compound. Potential effects could include changes in cellular function, alterations in signal transduction, or effects on cell survival .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These could include the presence of other compounds, the pH and temperature of the environment, and the specific cell or tissue type. For example, solvent effects can influence the behavior of similar compounds, affecting processes such as hydrogen bonding and proton transfer .
Eigenschaften
IUPAC Name |
N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S2/c1-14(26)22-16-7-10-18-19(13-16)30-21(24(18)2)23-20(27)15-5-8-17(9-6-15)31(28,29)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MASGAECMDOHFON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline](/img/structure/B3002896.png)
![(3Z)-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B3002897.png)


![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)
![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)
![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)



![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl]thiourea](/img/structure/B3002915.png)